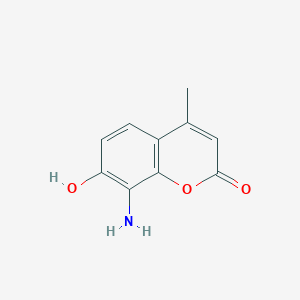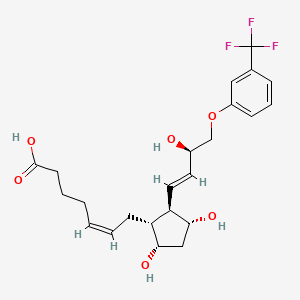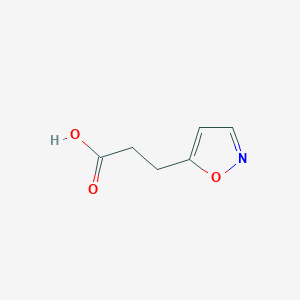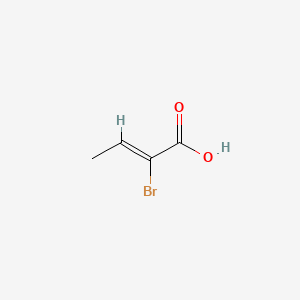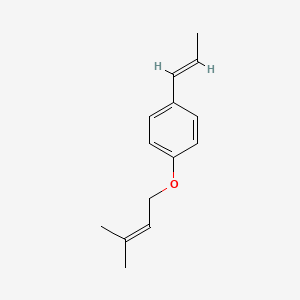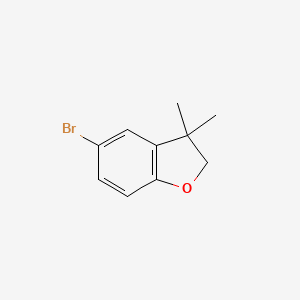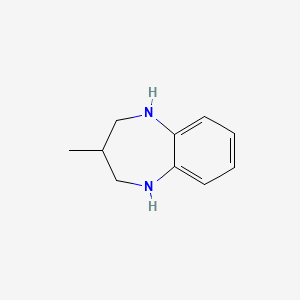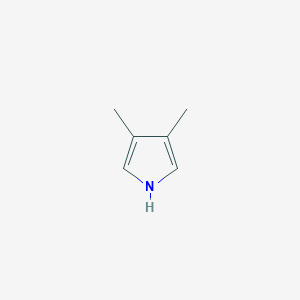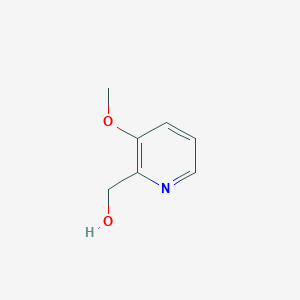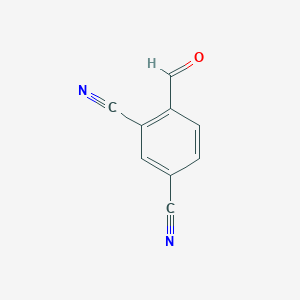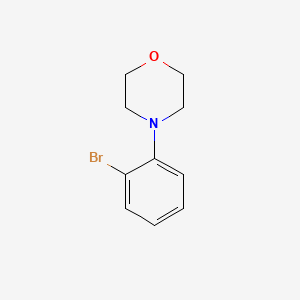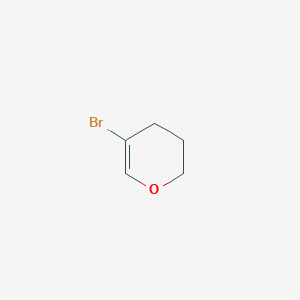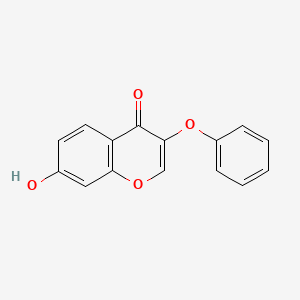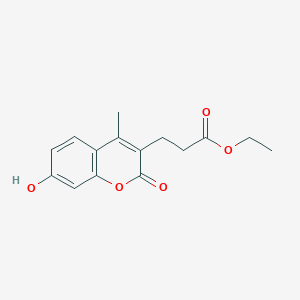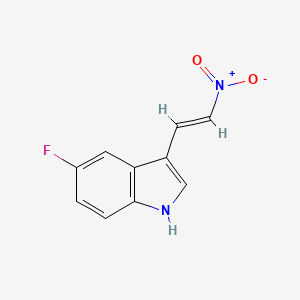
5-Fluoro-3-(2-nitrovinyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(2-nitrovinyl)indole is a product used for proteomics research . Its molecular formula is C10H7FN2O2 and it has a molecular weight of 206.17 .
Synthesis Analysis
The synthesis of 5-Fluoro-3-(2-nitrovinyl)indole and similar compounds has been reported in various studies . For instance, one study reported the synthesis of a small 28-membered library of novel 5-fluorinated indole phytoalexins .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-(2-nitrovinyl)indole consists of a fluorine atom attached to the 5th carbon of the indole ring and a 2-nitrovinyl group attached to the 3rd carbon of the indole ring .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. Compounds similar to 5-Fluoro-3-(2-nitrovinyl)indole have shown promise in this field, suggesting potential applications in developing antiviral drugs .
Anti-inflammatory Studies
The indole nucleus is known to possess anti-inflammatory properties. Research into 5-Fluoro-3-(2-nitrovinyl)indole could explore its efficacy in reducing inflammation and contributing to the treatment of related diseases .
Anticancer Applications
Indoles are also studied for their anticancer activities. The unique structure of 5-Fluoro-3-(2-nitrovinyl)indole may be valuable in synthesizing new compounds with potential use in cancer therapy .
Anti-HIV Research
The fight against HIV has seen the use of indole derivatives as part of the drug development process. 5-Fluoro-3-(2-nitrovinyl)indole could be a candidate for creating new anti-HIV medications .
Antioxidant Properties
Research into the antioxidant capabilities of indole compounds is ongoing, with the potential for 5-Fluoro-3-(2-nitrovinyl)indole to contribute to this area by scavenging free radicals and protecting cells from oxidative stress .
Antimicrobial Activity
The antimicrobial properties of indoles make them interesting for the development of new antibiotics. 5-Fluoro-3-(2-nitrovinyl)indole could be explored for its effectiveness against various microbial strains .
Antitubercular Potential
Given the biological activity of indoles, there’s a possibility that 5-Fluoro-3-(2-nitrovinyl)indole could be used in the treatment of tuberculosis by inhibiting the bacteria responsible for the disease .
Antidiabetic Research
Indoles have been associated with antidiabetic effects, suggesting that 5-Fluoro-3-(2-nitrovinyl)indole might have applications in managing diabetes through its influence on glucose metabolism or insulin sensitivity .
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJWSVNMVSDEH-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(2-nitrovinyl)indole | |
CAS RN |
208645-53-8 |
Source


|
| Record name | 208645-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

